4-fluoropyrrolidine-2-carbonitrile hydrochloride

DPP-4 Inhibitor Type 2 Diabetes Enzyme Assay

This (2S,4S)-stereoisomer is a critical pharmacophore for DPP-4 and FAP-α inhibitor programs, where generic substitution leads to significant potency loss. Its 4-fluoro substituent and chiral configuration are essential for target binding and selectivity, directly impacting lead optimization and SAR studies. Procuring this specific high-purity (≥98%) scaffold ensures reproducible biological data and accelerates your radiopharmaceutical and metabolic disease research.

Molecular Formula C5H8ClFN2
Molecular Weight 150.6
CAS No. 2228463-35-0
Cat. No. B6264032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoropyrrolidine-2-carbonitrile hydrochloride
CAS2228463-35-0
Molecular FormulaC5H8ClFN2
Molecular Weight150.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoropyrrolidine-2-carbonitrile Hydrochloride (CAS: 2228463-35-0) as a Versatile Pharmacophore for Targeted Therapeutics and Imaging


4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a fluorinated pyrrolidine derivative that serves as a critical pharmacophore in the design of selective enzyme inhibitors and targeted radiopharmaceuticals. This chiral building block, with the molecular formula C5H8ClFN2 and a molecular weight of 150.58 g/mol, is typically supplied with a purity of ≥95–98% for research and early-stage development . Its core (2S,4S)-stereochemistry enables specific binding interactions with biological targets, most notably dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein-α (FAP-α), positioning it as a key intermediate in the development of advanced therapeutic and diagnostic agents [1][2].

The Critical Role of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Scaffold in Ensuring Target Selectivity


Generic substitution of the 4-fluoropyrrolidine-2-carbonitrile core is not feasible due to the stringent stereochemical and electronic requirements for high target affinity and selectivity. The (2S,4S) configuration is essential for proper orientation within the active site of DPP-4 and FAP-α, and its replacement with a non-fluorinated analog or an alternative stereoisomer (e.g., (2S,4R)) results in a significant loss of inhibitory potency [1]. The electron-withdrawing fluorine atom at the 4-position also influences the pKa of the pyrrolidine nitrogen and stabilizes key binding interactions, a feature that cannot be replicated by non-halogenated or differently substituted pyrrolidine analogs [2]. Consequently, sourcing the precise stereoisomer is paramount for reproducible and meaningful biological data in DPP-4 inhibitor discovery and FAP-targeted radiotracer development.

Quantitative Differentiation of 4-Fluoropyrrolidine-2-carbonitrile Derivatives for Scientific Selection


Superior DPP-4 Inhibitory Activity (IC50) of Optimized 4-Fluoropyrrolidine-2-carbonitrile Derivatives

An optimized derivative incorporating the 4-fluoropyrrolidine-2-carbonitrile core, compound 9l, demonstrates a 5-fold improvement in DPP-4 inhibitory potency (IC50 = 0.01 μM) compared to another analog from the same series, compound 8l (IC50 = 0.05 μM) [1]. This quantitative advantage underscores the impact of specific molecular modifications on the core scaffold, making derivatives of this core, like 9l, more potent starting points for lead optimization than less active analogs.

DPP-4 Inhibitor Type 2 Diabetes Enzyme Assay

Quantitative Improvement in Oral Bioavailability of a 4-Fluoropyrrolidine-2-carbonitrile Derivative

A direct comparison within the same study reveals that compound 8l, a derivative of 4-fluoropyrrolidine-2-carbonitrile, achieves good oral bioavailability (F = 53.2%), which is quantitatively 2.3-fold higher than the moderate bioavailability (F = 22.8%) observed for compound 9l [1]. This highlights that while 9l is more potent in vitro, 8l possesses a superior pharmacokinetic profile for oral administration, a critical distinction for in vivo applications.

Pharmacokinetics Oral Bioavailability DPP-4 Inhibitor

Enhanced FAP-α Binding Affinity Compared to a Clinical-Stage Radiotracer

A 68Ga-labeled tracer built on the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, natGa-SB03045, exhibits a 2.6-fold higher binding affinity for FAP-α (IC50 = 1.59 ± 0.45 nM) compared to the clinically validated tracer natGa-FAPI-04 (IC50 = 4.11 ± 1.42 nM) [1]. This superior affinity translated to comparable in vivo tumor uptake in a mouse xenograft model (11.8 ± 2.35 %ID/g for [68Ga]Ga-SB03045 vs. 11.90 ± 2.17 %ID/g for [68Ga]Ga-FAPI-04), demonstrating the scaffold‘s high potential for developing next-generation FAP-targeted imaging agents [1].

FAP Inhibitor PET Imaging Cancer Theranostics

High DPP-4 Selectivity of a 4-Fluoropyrrolidine-2-carbonitrile Derivative

Compound 9l, a derivative of the 4-fluoropyrrolidine-2-carbonitrile core, demonstrates a favorable selectivity profile against closely related DPP family members. It exhibits a 898-fold selectivity for DPP-4 over DPP-8 and a 566-fold selectivity over DPP-9 [1]. This high degree of selectivity is crucial as it minimizes the risk of off-target toxicities associated with DPP-8/9 inhibition, a key differentiator from less selective DPP-4 inhibitor scaffolds.

Selectivity Profile Off-Target Activity Safety Pharmacology

Absence of hERG Channel Blockade by a Key 4-Fluoropyrrolidine-2-carbonitrile Derivative

In a critical safety pharmacology assay, compound 9l (IC50 > 30 μM) was found not to block the hERG potassium channel at concentrations up to 30 μM, a threshold that indicates a low risk for drug-induced QT prolongation and ventricular arrhythmias [1]. This is a significant advantage over many other developmental candidates that fail due to hERG liability, and it positions the 4-fluoropyrrolidine-2-carbonitrile scaffold as a safer starting point for medicinal chemistry programs.

Cardiac Safety hERG Toxicology

Validated Application Scenarios for 4-Fluoropyrrolidine-2-carbonitrile Hydrochloride Derivatives


Lead Optimization for Selective DPP-4 Inhibitors with Favorable Safety Profile

The 4-fluoropyrrolidine-2-carbonitrile scaffold is ideally suited for medicinal chemistry programs aiming to develop a new generation of DPP-4 inhibitors. As demonstrated by compound 9l, this core can be elaborated to yield molecules with excellent in vitro potency (IC50 = 0.01 μM) and high selectivity against DPP-8/9 (>500-fold) [1]. Furthermore, the established lack of hERG liability for key derivatives directly addresses a common safety concern in this therapeutic class, providing a clear path for lead optimization [1].

Development of Next-Generation FAP-Targeted PET Imaging Agents

This scaffold is a validated pharmacophore for creating high-affinity FAP-α ligands suitable for radiolabeling. The study by Bendre et al. confirms that a derivative of this core, natGa-SB03045, demonstrates a 2.6-fold improvement in binding affinity over the clinical comparator natGa-FAPI-04 and achieves comparable tumor uptake in vivo [2]. This positions the 4-fluoropyrrolidine-2-carbonitrile scaffold as a superior starting point for the development of novel PET tracers for cancer diagnosis and for monitoring FAP-related pathologies such as fibrosis and arthritis [2].

In Vivo Pharmacology Studies Requiring Specific Pharmacokinetic Profiles

For in vivo pharmacology studies, the choice between closely related derivatives is critical. The data shows that compound 8l, with its good oral bioavailability (F = 53.2%), is a superior candidate for oral dosing studies, whereas compound 9l, despite its lower bioavailability (F = 22.8%), may be preferred when high potency and selectivity are paramount and alternative routes of administration are acceptable [1]. This data-driven differentiation enables researchers to procure and utilize the specific 4-fluoropyrrolidine-2-carbonitrile derivative that best matches the pharmacokinetic requirements of their animal model [1].

SAR Studies Probing the Impact of 4-Fluoro Substitution on Biological Activity

The compound is an essential tool for structure-activity relationship (SAR) investigations within the pyrrolidine chemical space. The presence of the fluorine atom is not merely a structural feature but a key determinant of potency and selectivity. The SAR study of prolyl-fluoropyrrolidine derivatives demonstrated that the fluoropyrrolidine moiety is crucial for occupying the S1 pocket of DPP-4, a binding interaction that is fundamental to inhibitory activity [3]. This makes 4-fluoropyrrolidine-2-carbonitrile an indispensable building block for any research group systematically exploring the role of halogenation in this pharmacophore class [3].

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